molecular formula C9H18N2 B1520537 1-(Piperidin-1-ylmethyl)cyclopropanamine CAS No. 1015846-25-9

1-(Piperidin-1-ylmethyl)cyclopropanamine

Cat. No. B1520537
M. Wt: 154.25 g/mol
InChI Key: HFHCKUJNYGGXTK-UHFFFAOYSA-N
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Description

“1-(Piperidin-1-ylmethyl)cyclopropanamine” is a chemical compound that is used in scientific research . It is a cyclopropane amine that is commonly used as a building block in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(Piperidin-1-ylmethyl)cyclopropanamine”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Other methods include the use of alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-1-ylmethyl)cyclopropanamine” is represented by the empirical formula C9H18N2 . The molecular weight of this compound is 227.17 g/mol .

Scientific Research Applications

Synthesis of Complex Molecules

A study conducted by Urban Košak, B. Brus, and S. Gobec (2014) highlighted the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors. This straightforward two-step procedure yields high overall yields and presents a method for purifying the final compounds using simple flash column chromatography, underscoring the importance of such derivatives as building blocks in medicinal chemistry and drug discovery Urban Košak, B. Brus, S. Gobec, 2014.

Anticancer Activity

Sandeep Kumar, Nikhil Kumar, P. Roy, and S. Sondhi (2013) reported the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives from various amines, including cyclohexanamine, under microwave irradiation. These compounds, upon evaluation, exhibited good anticancer activity against several cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2). This study demonstrates the potential of derivatives involving piperidin-1-ylmethylcyclopropanamine structures in the development of new anticancer agents Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Pharmaceutical Building Block Diversification

A. Lennox, Shannon L. Goes, Matthew P. Webster, H. Koolman, S. Djurić, and S. Stahl (2018) described an electrochemical method for the cyanation of secondary piperidines, offering a novel approach to synthesizing pharmaceutical building blocks. This method allows for the cyanation adjacent to nitrogen without needing protection or substitution of the N-H bond, showcasing an efficient pathway to diversify pharmaceutical compounds A. Lennox et al., 2018.

Modulation of Membrane Dynamics

A study on piperine, a related compound, showed its ability to modulate membrane dynamics and permeation characteristics by inducing alterations in membrane lipid dynamics. This suggests that compounds with a piperidine structure could influence membrane properties and enzyme kinetics, which might be relevant for enhancing bioavailability and therapeutic efficacy of drugs A. Khajuria, N. Thusu, U. Zutshi, 2002.

Safety And Hazards

The safety data sheet for “1-(Piperidin-1-ylmethyl)cyclopropanamine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification .

properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHCKUJNYGGXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672436
Record name 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-ylmethyl)cyclopropanamine

CAS RN

1015846-25-9
Record name 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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